molecular formula C13H25NO4 B14362642 but-2-enedioic acid;N,N-dipropylpropan-1-amine CAS No. 92050-25-4

but-2-enedioic acid;N,N-dipropylpropan-1-amine

Cat. No.: B14362642
CAS No.: 92050-25-4
M. Wt: 259.34 g/mol
InChI Key: CWGLKEGLUPWBNR-UHFFFAOYSA-N
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Description

But-2-enedioic acid;N,N-dipropylpropan-1-amine is a chemical compound that combines the properties of an unsaturated dicarboxylic acid (but-2-enedioic acid) and a tertiary amine (N,N-dipropylpropan-1-amine)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;N,N-dipropylpropan-1-amine typically involves the reaction of but-2-enedioic acid with N,N-dipropylpropan-1-amine under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring that the compound is produced in a sustainable manner.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;N,N-dipropylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

But-2-enedioic acid;N,N-dipropylpropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;N,N-dipropylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the unsaturated dicarboxylic acid moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tripropylamine: A tertiary amine with similar structural features but lacks the unsaturated dicarboxylic acid moiety.

    But-2-enedioic acid: An unsaturated dicarboxylic acid without the amine group.

Uniqueness

But-2-enedioic acid;N,N-dipropylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

92050-25-4

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

but-2-enedioic acid;N,N-dipropylpropan-1-amine

InChI

InChI=1S/C9H21N.C4H4O4/c1-4-7-10(8-5-2)9-6-3;5-3(6)1-2-4(7)8/h4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

CWGLKEGLUPWBNR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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